molecular formula C12H11NO3S B1489684 Methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate CAS No. 425650-26-6

Methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No. B1489684
M. Wt: 249.29 g/mol
InChI Key: JKVBCGMHGCGHPC-UHFFFAOYSA-N
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Description

“Methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate” is a chemical compound with the molecular formula C12H11NO3S. It is an intermediate compound that can be used in various chemical reactions .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-anilino-4-oxo-4,5-dihydrothiophen-3-carboxylate can be synthesized by reacting phenyl isothiocyanate with ethyl γ-chloroacetoacetate in the presence of sodium hydride .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The ring also contains a ketone group (C=O) and an aniline group (C6H5NH2) attached to it.


Chemical Reactions Analysis

This compound shows typical reactions of a keto methylene compound. For example, the Vilsmeier reagent and phosphorus oxychloride can be used to produce a chloroformylthiophen .

Scientific Research Applications

Application 1: Anti-Leukemia Therapeutics

  • Scientific Field: Biomedical Science, specifically Oncology .
  • Summary of the Application: Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, a compound similar to the one you mentioned, has been found to exhibit anti-proliferative activity and induce apoptosis in promyelocytic leukemia HL-60 cells .
  • Methods of Application: The compound was examined in HL-60 cells for its effects on cell survival, cell cycle profile, caspase-3 activity, Bax and Bcl-2 expression, the amount of intracellular Ca2+, the number of reactive oxygen species (ROS), and the mitochondrial membrane potential .
  • Results or Outcomes: The compound significantly reduced the proliferation of HL-60 cells and induced apoptosis in a concentration-dependent manner. This was associated with the activation of caspase-3, upregulation of Bax, an increase in intracellular Ca2+ and ROS production, and a decrease in mitochondrial membrane potential and Bcl-2 expression levels .

Application 2: Anti-Cervical Cancer Therapeutics

  • Scientific Field: Biomedical Science, specifically Oncology .
  • Summary of the Application: Ethyl 2-[N-p-chlorobenzyl-(2’-methyl)]anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (JOT01007), another similar compound, has been found to induce apoptosis in human cervical cancer Ca Ski cells .
  • Methods of Application: The compound was tested for its effects on the ratio of Bax/Bcl-2, reduction of the mitochondrial membrane potential (MMP), increase in the levels of cytoplasmic Ca2+, activation of caspases, and fragmentation of DNA .
  • Results or Outcomes: The compound induced a decrease of MMP, an increase in the level of cytoplasmic Ca2+, an increase in the levels of p53, p21, cytochrome-c, caspase-3 and Bax, but decreased the level of Bcl-2 .

Application 3: Anti-Microbial Therapeutics

  • Scientific Field: Biomedical Science, specifically Microbiology .
  • Summary of the Application: Furoquinolone and its derivatives, which include compounds similar to “Methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate”, have been found to exhibit anti-microbial properties .
  • Methods of Application: The anti-microbial activity of these compounds is typically tested using in vitro assays against a variety of bacterial strains .
  • Results or Outcomes: While specific results for “Methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate” are not available, furoquinolone derivatives in general have shown promising results in inhibiting bacterial growth .

Application 4: Anti-Allergic Therapeutics

  • Scientific Field: Biomedical Science, specifically Immunology .
  • Summary of the Application: Furoquinolone and its derivatives, which include compounds similar to “Methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate”, have been found to exhibit anti-allergic properties .
  • Methods of Application: The anti-allergic activity of these compounds is typically tested using in vitro assays against a variety of allergens .
  • Results or Outcomes: While specific results for “Methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate” are not available, furoquinolone derivatives in general have shown promising results in inhibiting allergic reactions .

Application 5: Anti-Inflammatory Therapeutics

  • Scientific Field: Biomedical Science, specifically Immunology .
  • Summary of the Application: Ethyl 2-(3-hydroxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylate, an intermediate in furoquinolone synthesis, exhibits anti-inflammatory activity .
  • Methods of Application: The anti-inflammatory activity of these compounds is typically tested using in vitro assays against a variety of inflammatory agents .
  • Results or Outcomes: While specific results for “Methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate” are not available, ethyl 2-(3-hydroxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylate has shown promising results in inhibiting inflammatory reactions .

Application 6: Synthesis of Thieno[3,2-b]thiophen

  • Scientific Field: Organic Chemistry .
  • Summary of the Application: Chloroformylthiophen, a compound similar to “Methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate”, can be used to synthesize thieno[3,2-b]thiophen .
  • Methods of Application: The synthesis involves the reaction of chloroformylthiophen with thioglycolic ester .
  • Results or Outcomes: The reaction yields thieno[3,2-b]thiophen, a compound with potential applications in organic electronics .

properties

IUPAC Name

methyl 3-hydroxy-5-phenylimino-2H-thiophene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-16-12(15)10-9(14)7-17-11(10)13-8-5-3-2-4-6-8/h2-6,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVBCGMHGCGHPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CSC1=NC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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